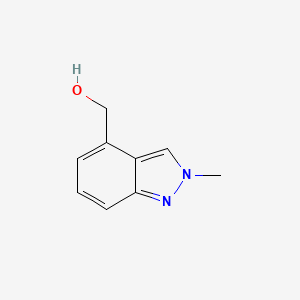

(2-Methyl-2H-indazol-4-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylindazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-5-8-7(6-12)3-2-4-9(8)10-11/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCNFPEFJWKQKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Indazole Heterocyclic System: a Cornerstone in Organic Synthesis and Research

The indazole ring system, a fusion of benzene (B151609) and pyrazole (B372694) rings, is a privileged structure in the realm of organic and medicinal chemistry. researchgate.netnih.gov Its derivatives are largely synthetic, with few examples found in nature. nih.gov The versatility of the indazole nucleus allows for a wide range of chemical modifications, leading to a diverse array of compounds with significant biological activities. researchgate.netnih.gov This has made indazole derivatives a focal point of extensive academic and industrial research, particularly in the quest for new therapeutic agents. researchgate.netnih.gov

The significance of the indazole system is underscored by its presence in a number of commercially available drugs and compounds in clinical trials. nih.gov For instance, benzydamine (B159093) is used as a non-steroidal anti-inflammatory drug, and granisetron (B54018) is an antiemetic used to manage nausea and vomiting caused by chemotherapy. nih.gov The development of such drugs highlights the successful application of indazole-based scaffolds in addressing various medical needs.

The broad spectrum of pharmacological activities associated with indazole derivatives includes:

Anti-tumor researchgate.net

Anti-inflammatory nih.govmdpi.com

Analgesic researchgate.net

Antidepressant researchgate.net

Antihypertensive researchgate.net

The continued exploration of indazole chemistry promises the discovery of new compounds with potent and selective biological activities, further solidifying the importance of this heterocyclic system in modern science.

The Nuances of N Methylated Indazoles: a Focus on 2h Isomerism

The indazole structure possesses two nitrogen atoms within its pyrazole (B372694) ring, allowing for the existence of tautomers and, upon substitution, isomers. When a methyl group is introduced onto one of these nitrogen atoms, two primary isomers are formed: 1-methyl-1H-indazole and 2-methyl-2H-indazole. The 1H-indazole tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.gov

The position of the methyl group significantly influences the electronic properties and three-dimensional shape of the molecule, which in turn can dramatically affect its biological activity and chemical reactivity. While 1H-indazoles have been extensively studied, 2H-indazoles have received comparatively less attention, partly due to challenges in their synthesis. nih.gov However, recent advancements in synthetic methodologies are enabling more efficient and selective preparation of 2H-indazole derivatives, opening new avenues for research. nih.govorganic-chemistry.org

The structural distinctiveness of 2H-isomers lies in the attachment of the substituent to the nitrogen atom at position 2 of the pyrazole ring. This specific arrangement can lead to unique interactions with biological targets. For example, certain 2H-indazole derivatives have shown potent affinity for serotonin (B10506) 5-HT1A receptors and imidazoline (B1206853) I2 receptors. nih.gov The development of synthetic methods that provide selective access to either the N1 or N2-alkylated indazoles is crucial for systematically exploring the structure-activity relationships of these compounds. rsc.org

2 Methyl 2h Indazol 4 Yl Methanol: a Specialized Synthon

(2-Methyl-2H-indazol-4-yl)methanol is a specific N-methylated indazole derivative that serves as a valuable synthon in organic synthesis. A synthon is a molecular fragment that can be introduced into a molecule to build more complex structures. The presence of the hydroxymethyl group (-CH₂OH) at the 4-position of the indazole ring provides a reactive handle for further chemical transformations.

The utility of this compound lies in its ability to be incorporated into larger molecules, imparting the characteristic properties of the 2-methyl-2H-indazole core. This can be particularly important in the design of new drug candidates, where the indazole moiety can serve as a key pharmacophore, the part of a molecule responsible for its biological activity.

While specific, detailed research findings on the direct applications of this compound are not extensively documented in readily available literature, its role can be inferred from the broader context of indazole chemistry. The synthesis of this and related compounds, such as other (2-Methyl-2H-indazol-yl)methanol isomers, is a critical step in the creation of libraries of diverse indazole derivatives for biological screening. guidechem.comguidechem.com For instance, the antitumor agent pazopanib (B1684535) contains a 2,3-dimethyl-2H-indazol-6-yl group, highlighting the therapeutic relevance of 2H-indazole scaffolds. nih.gov

The strategic placement of the methyl group at the N2 position and the methanol (B129727) group at the C4 position makes this compound a precisely designed building block for accessing novel chemical space and exploring the therapeutic potential of 2H-indazole derivatives.

Synthetic Routes to this compound: A Detailed Examination

The synthesis of this compound, a key heterocyclic compound, involves a multi-step process that hinges on the initial construction of the 2H-indazole core followed by precise functionalization at the 4-position. This article delineates the primary synthetic methodologies employed for obtaining this target molecule and its crucial precursors, drawing from established and contemporary chemical research.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 2h Indazol 4 Yl Methanol

Reactivity Profile of the Hydroxymethyl Functional Group

The hydroxymethyl group is a versatile handle for introducing further molecular diversity. Its primary reactions involve oxidation to carbonyl compounds and nucleophilic substitutions to form ethers and esters.

The primary alcohol of (2-Methyl-2H-indazol-4-yl)methanol can be oxidized to either the corresponding aldehyde, 2-methyl-2H-indazole-4-carbaldehyde, or further to the carboxylic acid, 2-methyl-2H-indazole-4-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Common oxidizing agents for the conversion of primary alcohols to carboxylic acids include chromium trioxide (CrO₃) and potassium permanganate (B83412) (KMnO₄). organic-chemistry.org For instance, CrO₃ in the presence of an acid can efficiently oxidize primary alcohols. organic-chemistry.org Similarly, KMnO₄ is a powerful oxidant capable of this transformation. The use of milder, more selective oxidizing agents is necessary to stop the oxidation at the aldehyde stage.

Table 1: Oxidation Reactions of Primary Alcohols

| Oxidant | Product | Notes |

|---|---|---|

| Chromium trioxide (CrO₃) | Carboxylic Acid | Often used with sulfuric acid in a mixture known as Jones reagent. organic-chemistry.org |

| Potassium permanganate (KMnO₄) | Carboxylic Acid | A strong oxidizing agent that can cleave carbon-carbon bonds under harsh conditions. |

| H₅IO₆ | Carboxylic Acid | Can be used in catalytic amounts with CrO₃ for a smooth oxidation. organic-chemistry.org |

This table presents a selection of common oxidizing agents and is not exhaustive.

The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution. Alternatively, it can directly react with electrophiles to form ethers and esters.

Esterification can be achieved through reaction with an acyl chloride or a carboxylic acid under activating conditions. Ether synthesis can be accomplished, for example, via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.

Electrophilic and Nucleophilic Reactivity of the 2-Methyl-2H-Indazole Core

The 2-methyl-2H-indazole ring system possesses a unique electronic structure that influences its reactivity towards both electrophiles and nucleophiles. The presence of the methyl group at the N2 position stabilizes the 2H-tautomer.

Electrophilic aromatic substitution on the 2-methyl-2H-indazole core is a key reaction for introducing substituents onto the benzene (B151609) portion of the molecule. The directing effects of the fused pyrazole (B372694) ring and the methyl group on the nitrogen atom play a crucial role in determining the position of substitution.

Studies on the halogenation of 2-substituted-2H-indazoles have shown a high degree of regioselectivity. nih.govsemanticscholar.org For instance, bromination of 2-phenyl-2H-indazole with N-bromosuccinimide (NBS) in ethanol (B145695) or water occurs selectively at the C3 position. nih.govsemanticscholar.org Further halogenation can occur at the C7 position. nih.govsemanticscholar.org This suggests that the C3 position is the most activated towards electrophilic attack, followed by the C7 position. The presence of substituents on the 2-aryl group can influence the reaction yields but generally does not alter this regioselectivity. nih.govsemanticscholar.org

Table 2: Regioselective Halogenation of 2-Aryl-2H-indazoles

| Reagent | Position of Substitution | Conditions |

|---|---|---|

| NBS (1 equiv.) | C3 | EtOH, 50°C nih.govsemanticscholar.org |

| NCS (1 equiv.) | C3 | EtOH, 50°C nih.gov |

| NBS (2 equiv.) | C3, C7 | EtOH, 50°C nih.govsemanticscholar.org |

This table highlights the general regioselectivity observed in halogenation reactions.

While the N2 position is blocked by a methyl group in this compound, the N1 nitrogen atom retains some nucleophilic character. However, the 2-methyl group significantly influences the reactivity of the indazole nitrogens. The 2H-tautomer is generally more stable than the 1H-tautomer in N-alkylated indazoles. Alkylation of 1H-indazoles often leads to a mixture of N1 and N2 substituted products, with the ratio depending on the reaction conditions and substituents. nih.govbeilstein-journals.org In the case of 2-methyl-2H-indazole, further reactions at the nitrogen atoms, such as quaternization, are possible but less common than reactions on the carbocyclic ring or the hydroxymethyl group.

Reaction Mechanisms of Indazole Derivatization at the 4-Position

The functionalization of the indazole ring at the 4-position is less common than at the 3, 5, or 7 positions. However, specific synthetic strategies can be employed. One approach involves the construction of the indazole ring from a pre-functionalized benzene derivative.

Alternatively, direct C-H functionalization at the 4-position is a more atom-economical approach, though it presents challenges in controlling regioselectivity. Palladium-catalyzed C(sp2)-H functionalization has been utilized for the derivatization of imidazoles at the C4-position, suggesting that similar strategies could potentially be adapted for indazoles, although this remains an area for further research. acs.org

The mechanism for electrophilic substitution at the C4 position would proceed through a standard electrophilic aromatic substitution pathway, involving the formation of a sigma complex (Wheland intermediate). The stability of this intermediate, influenced by the electronic effects of the fused pyrazole ring and the N-methyl group, would determine the feasibility and rate of the reaction at this position compared to others.

Computational and Theoretical Studies on 2 Methyl 2h Indazol 4 Yl Methanol

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental in the computational study of (2-Methyl-2H-indazol-4-yl)methanol. These methods are employed to predict a wide range of molecular properties with a high degree of accuracy.

Prediction of Molecular Geometry and Electronic Structure

The three-dimensional arrangement of atoms and the distribution of electrons within this compound are crucial for understanding its physical and chemical properties. DFT and ab initio calculations are powerful tools for predicting these characteristics. nih.gov

Molecular Geometry: Computational methods, such as DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the optimized molecular geometry of this compound. These calculations typically predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data from techniques like X-ray crystallography, where available. For instance, in a related compound, N-(2-chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol (B129727) monosolvate, the bond lengths and angles were found to be normal. nih.govnih.gov

A representative table of predicted bond lengths and angles for this compound, based on DFT calculations of similar molecules, is presented below.

| Parameter | Predicted Value |

| C-N bond length (indazole ring) | ~1.35 Å |

| N-N bond length (indazole ring) | ~1.38 Å |

| C-C bond length (benzene ring) | ~1.40 Å |

| C-O bond length (methanol group) | ~1.43 Å |

| N-C (methyl group) bond length | ~1.47 Å |

| C-N-N bond angle (indazole ring) | ~108° |

| C-C-C bond angle (benzene ring) | ~120° |

| C-C-O bond angle (methanol group) | ~109° |

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Chemical Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.gov

HOMO and LUMO: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring system, while the LUMO may be distributed over the entire molecule.

Chemical Reactivity Descriptors: From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a theoretical basis for predicting how the molecule will interact with other chemical species.

A table of key chemical reactivity descriptors is provided below. The values are illustrative and would be specifically calculated for this compound using DFT methods.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measure of electrophilic character. |

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower stability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. nih.gov It provides a color-coded map of the electrostatic potential on the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

For this compound, the MEP map would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of the indazole ring and the oxygen atom of the methanol group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack. mdpi.com This information is critical for predicting intermolecular interactions and reaction mechanisms.

Theoretical Investigations of Tautomeric Equilibria and Stability in N-Methylated Indazoles

Indazole and its derivatives can exist in different tautomeric forms. For N-methylated indazoles, the position of the methyl group on one of the nitrogen atoms leads to the formation of N1 and N2 isomers. Computational studies have been instrumental in understanding the relative stabilities of these tautomers. mdpi.comresearchgate.netresearchgate.netnih.gov

Theoretical calculations, often employing methods like MP2/6-31G** or DFT, have shown that for many substituted indazoles, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov However, the energy difference can be influenced by the nature and position of substituents on the ring. In some cases, the 2H-tautomer can be more stable. researchgate.net For this compound, being a 2-methyl substituted indazole, its stability relative to the corresponding 1-methyl isomer is a key aspect that can be precisely evaluated through computational chemistry.

Reaction Mechanism Modeling through Computational Chemistry

Computational chemistry provides a powerful platform for elucidating the mechanisms of chemical reactions. By modeling the potential energy surface, transition states, and reaction intermediates, it is possible to understand the step-by-step process of a chemical transformation.

For this compound, computational methods can be used to model various reactions, such as oxidation of the methanol group, electrophilic substitution on the aromatic ring, or reactions involving the indazole nitrogen atoms. For example, a study on the reaction of NH-indazoles with formaldehyde (B43269) has demonstrated the utility of DFT calculations in determining the reaction pathway and the structure of the resulting products. nih.gov Similar approaches can be applied to predict the most likely reaction pathways and products for reactions involving this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations can model the movements of atoms and molecules, providing a deeper understanding of processes such as conformational changes, solvent effects, and intermolecular interactions.

Advanced Chemical Applications of 2 Methyl 2h Indazol 4 Yl Methanol

Role as a Versatile Synthetic Building Block and Synthon in Organic Synthesis

(2-Methyl-2H-indazol-4-yl)methanol serves as a valuable building block in organic synthesis due to the presence of the reactive hydroxymethyl group and the versatile indazole scaffold. The nitrogen-containing heterocyclic core is a common motif in many biologically active compounds and functional materials. nih.gov The hydroxymethyl group, in particular, can be readily transformed into a variety of other functional groups, such as aldehydes, carboxylic acids, or halides, thus providing a gateway to a wide range of chemical transformations.

The 2-methyl-2H-indazole moiety is a key structural component in numerous complex heterocyclic systems. While direct examples of the use of this compound are not extensively documented in publicly available research, the synthetic utility of isomeric indazole methanols is well-established, providing a strong basis for its potential applications. For instance, a related compound, methyl 1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-6-carboxylate, is first reduced to the corresponding alcohol and subsequently oxidized to an aldehyde. This aldehyde then serves as a crucial intermediate in the synthesis of a complex benzimidazole (B57391) compound, which acts as a core for FMS-like tyrosine kinase 3 (FLT3) inhibitors. nih.gov This synthetic strategy highlights how the hydroxymethyl group on the indazole ring can be a key handle for constructing more elaborate heterocyclic structures.

The general approach often involves the initial modification of the hydroxymethyl group. For example, its oxidation to an aldehyde provides an electrophilic center that can participate in condensation reactions with various nucleophiles to form new rings. This is a common strategy for building fused heterocyclic systems. The indazole ring itself is relatively stable and can withstand a variety of reaction conditions, making it an ideal platform for complex molecular construction. The synthesis of various 2H-indazoles is an active area of research, with numerous methods being developed to access this important scaffold. nih.gov

The concept of multi-step synthesis is fundamental to organic chemistry, allowing for the construction of complex target molecules from simpler starting materials. researcher.liferesearchgate.net this compound is well-suited for integration into such synthetic sequences. The hydroxymethyl group can be converted into a good leaving group, such as a tosylate or a halide, enabling its participation in nucleophilic substitution reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

A typical multi-step sequence could involve the initial protection of the hydroxymethyl group, followed by functionalization of the indazole ring, and then deprotection and further transformation of the hydroxymethyl group. This strategic approach allows for the selective modification of different parts of the molecule. The principles of retrosynthetic analysis can be applied to design efficient synthetic routes starting from this compound to access a diverse range of target molecules. researchgate.net

Applications in Materials Science and Polymer Chemistry

The unique photophysical and electronic properties of the indazole ring system make it an attractive component for the development of advanced materials. While the field is still emerging, research into indazole-containing materials is showing promising results.

The development of polymers incorporating the this compound moiety is a relatively unexplored area of research. However, the presence of the reactive hydroxymethyl group suggests its potential as a monomer in polymerization reactions. For example, it could be used in the synthesis of polyesters or polyethers through condensation polymerization with suitable co-monomers. The resulting polymers would feature the rigid and photophysically active indazole unit in their backbone or as a pendant group, which could impart unique thermal, mechanical, and optical properties to the material. The crystal structure of related indazole derivatives reveals the potential for intermolecular interactions, such as hydrogen bonding and π–π stacking, which could influence the morphology and properties of polymeric materials. nih.govrsc.org

Indazole derivatives are being increasingly investigated for their applications in functional organic materials, particularly in the realm of photoluminescent compounds. Research has shown that introducing specific functional groups to the indazole scaffold can lead to materials with interesting optical properties, such as aggregation-induced emission (AIE). researchgate.net In AIE materials, the molecules are non-emissive in solution but become highly fluorescent in the aggregated state. This phenomenon has potential applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs).

A study on indole (B1671886) and indazole derivatives demonstrated that the introduction of a salicylaldehyde (B1680747) group can lead to fluorescent materials. researchgate.net Furthermore, the insertion of an indazole building block into intramolecular charge transfer (ICT) chromophores has been shown to create a "fluorescence umpolung" effect, where an electron-withdrawing group enhances fluorescence instead of quenching it. acs.org Some indazole-fused benzazepine derivatives have also been synthesized and shown to exhibit polarity-dependent fluorescence. researchgate.net These findings underscore the potential of the indazole scaffold, as present in this compound, for the design of novel fluorophores and smart materials.

| Functional Material Application | Indazole Derivative Type | Key Property | Potential Use | Reference |

| Aggregation-Induced Emission | Indazole-salicylaldimine | Fluorescence in aggregated state | Sensors, Bio-imaging, OLEDs | researchgate.net |

| Fluorescence Umpolung | D-indazole-π-A type dyes | Electron-withdrawing group enhances fluorescence | Light-up sensing | acs.org |

| Polarity-Dependent Fluorescence | Indazole fused 2-benzazepines | Fluorescence intensity changes with solvent polarity | Environmental sensors | researchgate.net |

Investigation as a Core Structure in the Design of Enzyme Inhibitors and Receptor Antagonists (Mechanistic Research)

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a number of clinically approved drugs and investigational compounds. nih.gov The 2-methyl-2H-indazole core, in particular, has been identified as a key pharmacophore in the development of various enzyme inhibitors and receptor antagonists.

The versatility of the indazole ring allows it to participate in various interactions with biological targets, including hydrogen bonding and hydrophobic interactions. The nitrogen atoms of the pyrazole (B372694) ring can act as hydrogen bond acceptors, while the bicyclic aromatic system can engage in π-stacking with aromatic residues in protein binding pockets.

Research into compounds structurally related to this compound has provided valuable insights into its potential as a core structure for drug design. For example, derivatives of 2-methyl-2H-indazole have been identified as potent inhibitors of several protein kinases, which are crucial targets in cancer therapy. These include inhibitors of PI3K, nih.gov Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and extracellular signal-regulated kinases (ERK1/2). nih.gov The indazole ring often plays a critical role by fitting into the hinge region of the kinase enzyme. nih.gov

Furthermore, indazole derivatives have been discovered as inhibitors of bacterial DNA gyrase, highlighting their potential as novel antibacterial agents. In the field of immunology, substituted 1H-indazoles have been identified as potent inhibitors of the immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov

In addition to enzyme inhibition, the 2-methyl-2H-indazole scaffold has been successfully employed in the design of receptor antagonists. A notable example is a potent and selective negative allosteric modulator of the metabotropic glutamate (B1630785) receptor 5 (mGluR5), which is based on a 2-methyl-2H-indazol-5-yl core. Allosteric modulators offer a promising strategy for achieving subtype selectivity for receptors. The antitumor agent pazopanib (B1684535), a multi-targeted tyrosine kinase inhibitor, also contains a 2,3-dimethyl-2H-indazol-6-yl moiety, further demonstrating the importance of this scaffold in oncology. nih.govrsc.org

| Target Class | Specific Target | Indazole Scaffold | Therapeutic Area | Reference |

| Enzyme | PI3K Kinase | Indazole | Cancer | nih.gov |

| Enzyme | FGFR, EGFR, ERK1/2 Kinases | 1H-Indazole | Cancer | nih.gov |

| Enzyme | Bacterial DNA Gyrase B | Indazole | Infectious Disease | |

| Enzyme | Indoleamine 2,3-dioxygenase 1 (IDO1) | 1H-Indazole | Immuno-oncology | nih.gov |

| Receptor | mGluR5 (Negative Allosteric Modulator) | 2-Methyl-2H-indazol-5-yl | Neuroscience | nih.gov |

| Receptor | Multiple Tyrosine Kinases (Pazopanib) | 2,3-Dimethyl-2H-indazol-6-yl | Cancer | nih.govrsc.org |

Utilization in Corrosion Inhibition Studies

The prevention of metallic corrosion is a critical industrial objective, and organic heterocyclic compounds are a cornerstone of modern corrosion inhibition strategies. Indazole derivatives, in particular, have demonstrated significant promise as effective corrosion inhibitors for various metals and alloys in aggressive acidic environments. The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the electrochemical processes of corrosion.

The primary mechanism of action for indazole-based inhibitors involves the interaction of the molecule's heteroatoms (nitrogen) and π-electrons of the aromatic system with the vacant d-orbitals of the metal. This adsorption can be classified as physisorption (electrostatic interaction) or chemisorption (covalent bond formation). The structure of this compound, featuring a bicyclic aromatic system, two nitrogen atoms, and an oxygen atom in the methanol (B129727) group, makes it a prime candidate for effective surface adsorption.

Research on analogous compounds supports this potential. For instance, studies on various indazole derivatives have shown that their inhibition efficiency is closely linked to their molecular structure, including the nature and position of substituents. A study on 2-methyl-6-nitro-2H-indazole demonstrated high inhibition efficiency for C38 steel in a hydrochloric acid medium, reaching up to 96.49% at a concentration of 10⁻³ M. researchgate.net This finding is particularly pertinent as it involves a 2H-indazole isomer, similar to the target compound. The presence of the methyl group at the N2 position in this compound would similarly influence its electronic properties and solubility.

Furthermore, the methanol group (-CH₂OH) at the 4-position is expected to contribute positively to its inhibition potential. The oxygen atom in the hydroxyl group provides an additional site for coordination with the metal surface, potentially enhancing the stability and coverage of the protective film. Studies on other hydroxyl-substituted inhibitors have confirmed that such groups can significantly improve inhibition efficiency.

The expected mechanism for this compound would involve its adsorption on the metal surface, following an isotherm model such as the Langmuir model, which describes the formation of a monolayer of the inhibitor. nih.gov This adsorbed layer would act as a mixed-type inhibitor, meaning it would retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net Theoretical studies using Density Functional Theory (DFT) on other indazoles have shown that parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial in predicting inhibition performance. researchgate.netdergipark.org.tr It is hypothesized that this compound would exhibit favorable values for these quantum chemical parameters, indicating a strong propensity to both donate and accept electrons, facilitating robust adsorption.

To illustrate the proven effectiveness of the indazole scaffold as a corrosion inhibitor, the following table summarizes research findings on related derivatives.

| Compound Name | Metal/Alloy | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| 2-Methyl-6-nitro-2H-indazole | C38 Steel | 1 M HCl | 96.49 | researchgate.net |

| 5-Methoxy-indazole (MIA) | Copper | H₂SO₄ | 91.04 | nih.govacs.org |

| Methyl 1H-indazole-5-carboxylate (MIC) | Copper | H₂SO₄ | Not specified, but excellent | nih.govacs.org |

| 5-Aminoindazole (AIA) | Carbon Steel | 1 M HCl | High (AIA > NIA) | |

| 5-Nitroindazole (NIA) | Carbon Steel | 1 M HCl | Moderate |

This table presents data for analogous compounds to demonstrate the potential of the indazole core in corrosion inhibition.

Potential as a Ligand in Coordination Chemistry (Based on Heterocyclic Nitrogen Atoms)

The field of coordination chemistry relies on the discovery of novel ligands that can form stable and functional complexes with metal ions. The structural attributes of this compound make it a highly promising candidate for a versatile ligand. The indazole ring system contains two nitrogen atoms within its heterocyclic structure, which are potential donor sites for coordination with a wide range of metal centers.

Research into indazole-containing ligands has demonstrated their ability to form stable complexes with various transition metals, including ruthenium, gold, and iridium. nih.govacs.orgacs.org These complexes have shown interesting electronic and catalytic properties. For example, an indazole phosphine (B1218219) ligand was synthesized and used to create gold(I) complexes, where the indazole nitrogen could be methylated to create a cationic ligand, thereby tuning the catalytic activity of the metal center. nih.gov This highlights the electronic versatility of the indazole scaffold in ligand design.

This compound could potentially act as a monodentate ligand, coordinating to a metal center solely through its N1 nitrogen atom. This mode of coordination is common for N-alkylated indazoles. Alternatively, it could exhibit more complex bidentate or bridging coordination modes. The hydroxyl group of the methanol substituent introduces another potential coordination site. It could coordinate to the same metal center as the N1 atom, forming a stable five-membered chelate ring, or it could bridge to an adjacent metal center, leading to the formation of polynuclear complexes or coordination polymers.

The potential coordination modes of this compound are summarized below:

| Coordination Mode | Description | Potential Structural Outcome |

| Monodentate | Coordination occurs solely through the N1 nitrogen atom. | Simple mononuclear complexes. |

| Bidentate (N,O-chelation) | Intramolecular coordination of both the N1 nitrogen and the oxygen of the hydroxyl group to the same metal center. | Stable mononuclear complexes with a five-membered chelate ring. |

| Bridging | The N1 atom coordinates to one metal center, while the hydroxyl group coordinates to another. | Dinuclear or polynuclear complexes, metal-organic frameworks (MOFs). |

The specific coordination behavior would depend on several factors, including the nature of the metal ion, the reaction conditions (solvent, temperature), and the presence of other competing ligands. The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy would be essential to elucidate their precise structures and bonding.

Future Research Directions and Emerging Perspectives for 2 Methyl 2h Indazol 4 Yl Methanol

Novel Synthetic Methodologies with Enhanced Sustainability and Efficiency

While the synthesis of the indazole scaffold is well-established, future research will likely focus on developing more sustainable and efficient methods for the specific synthesis of (2-Methyl-2H-indazol-4-yl)methanol. Current approaches often involve multi-step sequences that may generate significant waste.

Emerging strategies that could be adapted for this target molecule include:

Visible Light-Mediated Synthesis: Photoredox catalysis has revolutionized the formation of heterocyclic rings. Future work could explore a visible-light-mediated cyclization of appropriately substituted precursors to form the 2H-indazole ring system with high regioselectivity, minimizing the need for harsh reagents and high temperatures.

Ultrasound-Assisted Synthesis: The application of ultrasonic irradiation can significantly accelerate reaction rates and improve yields in heterocyclic synthesis. nih.gov Investigating one-pot procedures that combine ultrasound assistance with classical cyclization methods, such as Cadogan's cyclization, could provide a highly efficient route to the 2-methyl-2H-indazole core. nih.gov

C-H Functionalization: A forward-looking approach would involve the direct C-H formylation or hydroxymethylation of 2-methyl-2H-indazole at the C4 position. While challenging due to regioselectivity issues, success in this area would represent a significant step forward in atom economy and synthetic efficiency.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, improved safety, and ease of scalability. Developing a flow-based synthesis for this compound, potentially starting from a precursor like 2-Methyl-2H-indazol-4-ol, could streamline its production for research and screening purposes. sigmaaldrich.cn

Advanced Structural Characterization Techniques and Data Mining

A comprehensive understanding of a molecule's three-dimensional structure and physicochemical properties is paramount for predicting its behavior and potential applications. For this compound, future research should move beyond routine characterization.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive proof of its constitution and reveal precise bond lengths, bond angles, and intermolecular interactions in the solid state, such as hydrogen bonding involving the methanol (B129727) group. This has been successfully done for related indazole derivatives, providing valuable structural insights. mdpi.com

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced 2D NMR techniques (COSY, HSQC, HMBC) will be crucial for unambiguous assignment of all proton and carbon signals, which is especially important for substituted isomers.

Ion Mobility-Mass Spectrometry (IM-MS): This technique separates ions based on their size, shape, and charge. Determining the experimental Collision Cross Section (CCS) value for this compound would provide an additional, valuable descriptor for its identification and characterization. Predicted CCS values are already available for its isomers, such as the 3-yl and 6-yl substituted analogs, highlighting the utility of this data. uni.luuni.lu

Data Mining: As high-throughput screening and chemical synthesis efforts expand, vast amounts of data are generated. Future research can leverage data mining of chemical databases using the compound's unique identifiers (e.g., CAS Number: 1079992-60-1) to collate spectral, physical, and biological activity data as it becomes available, potentially uncovering new correlations and applications. guidechem.com

Deeper Computational Insights into Reactivity and Selectivity

Computational chemistry provides a powerful lens for predicting molecular properties and reaction outcomes, guiding experimental work and saving valuable resources. Future investigations into this compound will greatly benefit from in-depth computational studies.

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the molecule's optimized geometry, electronic structure (e.g., HOMO-LUMO gap), and molecular electrostatic potential surface. These calculations can help predict the most reactive sites for electrophilic or nucleophilic attack, guiding derivatization strategies. Furthermore, predicted NMR and vibrational spectra can be used to corroborate experimental findings.

Reaction Mechanism Modeling: Computational modeling can be used to elucidate the mechanisms of potential synthetic and derivatization reactions. By calculating the energy profiles of different reaction pathways, researchers can understand the factors controlling regioselectivity and optimize conditions to favor the desired product.

Predicting Physicochemical Properties: Algorithms can be used to predict key properties such as solubility, lipophilicity (LogP), and pKa. These predictions are invaluable for assessing the compound's drug-likeness and suitability for specific biological or materials science applications.

Exploration of New Applications in Specialized Chemical Fields

The indazole moiety is a privileged scaffold in medicinal chemistry, most notably in the development of kinase inhibitors for oncology, such as Pazopanib (B1684535). researchgate.net The unique substitution of this compound makes it a promising building block for new applications.

Fragment-Based Lead Discovery (FBLD): With its relatively low molecular weight and the presence of a hydrogen-bonding donor/acceptor in the methanol group, this compound is an ideal candidate for fragment screening libraries. The methanol group provides a vector for growing the fragment into more complex, higher-affinity ligands once a binding interaction with a biological target is identified.

Kinase Inhibitor Scaffolds: Future research should explore the use of this compound as a starting material for novel kinase inhibitors. The 4-hydroxymethyl group can be used as a key anchor point for side chains designed to interact with specific residues in the ATP-binding pocket of target kinases.

Antiprotozoal Agents: Derivatives of the 2H-indazole scaffold have shown potent activity against various protozoa. nih.gov This compound could serve as a foundational structure for developing new therapeutic agents against diseases like amebiasis or giardiasis.

Materials Science: The rigid, aromatic indazole core coupled with the reactive hydroxyl group suggests potential applications in materials science, for instance, as a monomer for specialized polymers or as a component in the synthesis of organic light-emitting diode (OLED) materials.

Derivatization for Tailored Functional Properties

The true potential of this compound lies in its capacity as a versatile chemical building block. The presence of the hydroxymethyl group provides a convenient handle for a wide array of chemical transformations to create derivatives with tailored properties.

Future derivatization strategies should focus on:

Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid. These functional groups are versatile intermediates for further reactions, such as reductive amination, amide coupling, or esterification, opening up a vast chemical space for analog synthesis.

Ester and Ether Formation: A library of ester and ether derivatives can be readily synthesized. This would allow for systematic modulation of the compound's steric bulk, lipophilicity, and metabolic stability, which is a key strategy in medicinal chemistry for optimizing lead compounds.

Ring Substitution: While the existing groups will direct substitution, further functionalization of the benzo ring of the indazole nucleus through electrophilic aromatic substitution (e.g., halogenation or nitration) could yield a new generation of compounds. Computational studies would be instrumental in predicting the regioselectivity of these reactions.

Cross-Coupling Reactions: Following halogenation of the indazole ring, modern cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination could be employed. These powerful reactions would enable the introduction of a wide diversity of aryl, heteroaryl, or amino substituents, dramatically expanding the structural variety of accessible derivatives.

Data Table for this compound and Isomers

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1079992-60-1 | guidechem.com |

| Molecular Formula | C₉H₁₀N₂O | guidechem.com |

| Molecular Weight | 162.19 g/mol | guidechem.com |

| Boiling Point | 363.2°C at 760 mmHg | Estimated value based on 3-yl isomer. guidechem.com |

| Density | 1.22 g/cm³ | Estimated value based on 3-yl isomer. guidechem.com |

| LogP | 1.06560 | Estimated value based on 3-yl isomer. guidechem.com |

Q & A

Q. What are the optimal synthetic routes for (2-Methyl-2H-indazol-4-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing 2-methyl-2H-indazole derivatives with formaldehyde in ethanol/water under acidic conditions (e.g., glacial acetic acid) yields the methanol derivative. Purification via recrystallization (ethanol or methanol) or column chromatography (hexane/ethyl acetate) is critical to achieving >95% purity. Monitoring reaction progress using TLC or HPLC ensures minimal side-product formation .

Q. How is the structural identity of this compound confirmed in synthetic workflows?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Single-crystal diffraction data (e.g., using SHELXL ) provides bond lengths, angles, and torsion parameters. Complementary techniques include:

- NMR : H and C spectra (DMSO-d) to verify indazole ring protons (~6.5–8.5 ppm) and hydroxymethyl groups (~4.5–5.0 ppm) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 177.2).

Q. What analytical methods are recommended for assessing purity and stability?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns with methanol/water gradients (e.g., 60:40 v/v) to detect impurities (<1%).

- Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C indicates thermal stability).

- UV-Vis Spectroscopy : Monitors photo-degradation under accelerated light exposure (λ~254 nm) .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interactions in drug discovery studies?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities to target proteins (e.g., kinase inhibitors). Key steps:

- Ligand Preparation : Generate 3D conformers with Open Babel.

- Protein-Ligand Dynamics : Simulate interactions over 100 ns to assess stability of hydrogen bonds with active-site residues .

Q. What strategies resolve contradictions in reported biological activity data (e.g., IC variability)?

- Methodological Answer :

Q. How does the hydroxymethyl group influence regioselectivity in derivatization reactions?

- Methodological Answer : The -CHOH group acts as a directing moiety. For example:

- Esterification : React with acyl chlorides (e.g., acetyl chloride) in dry THF at 0°C to form esters (yield: 70–85%).

- Oxidation : Use Jones reagent (CrO/HSO) to convert to a ketone, enabling further cross-coupling (e.g., Suzuki with aryl boronic acids) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards ).

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Spill Management : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste.

Q. How can isotopic labeling (C/H) aid in metabolic pathway tracing?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.